N,N-diethyl-2-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)acetamide dihydrochloride
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Overview
Description
N,N-diethyl-2-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)acetamide dihydrochloride is a compound that features an imidazole ring, a piperazine ring, and an acetamide group. The imidazole ring is a five-membered heterocyclic moiety containing two nitrogen atoms, which is known for its broad range of chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)acetamide dihydrochloride involves multiple steps, starting with the formation of the imidazole ring. One common method for synthesizing imidazoles is the cyclization of amido-nitriles under mild conditions, which can include the use of nickel-catalyzed addition to nitriles . The piperazine ring can be introduced through a nucleophilic substitution reaction, where an appropriate piperazine derivative reacts with an acetamide precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as crystallization or chromatography would be employed to obtain the final product in its dihydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-2-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)acetamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The compound can be reduced to modify the imidazole or piperazine rings.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the nitrogen atoms or the acetamide group.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield N-oxides, while reduction can lead to partially or fully reduced derivatives.
Scientific Research Applications
N,N-diethyl-2-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)acetamide dihydrochloride has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Industry: It can be used in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N,N-diethyl-2-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)acetamide dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can bind to metal ions or active sites in enzymes, modulating their activity. The piperazine ring can interact with neurotransmitter receptors, potentially affecting signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole derivatives such as:
Clemizole: An antihistaminic agent.
Etonitazene: An analgesic.
Astemizole: Another antihistaminic agent.
Uniqueness
What sets N,N-diethyl-2-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)acetamide dihydrochloride apart is its unique combination of the imidazole and piperazine rings with an acetamide group. This structure provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
N,N-diethyl-2-[4-(1-ethylimidazol-2-yl)piperazin-1-yl]acetamide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N5O.2ClH/c1-4-18(5-2)14(21)13-17-9-11-20(12-10-17)15-16-7-8-19(15)6-3;;/h7-8H,4-6,9-13H2,1-3H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTPODJXLLPVRGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1N2CCN(CC2)CC(=O)N(CC)CC.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29Cl2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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